molecular formula C19H19F2N5O4S B12153974 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide

Cat. No.: B12153974
M. Wt: 451.4 g/mol
InChI Key: YLTHIVXVKAAUCZ-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a complex organic compound that features a triazole ring, a trimethoxyphenyl group, and a difluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: This step involves the reaction of the triazole intermediate with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst.

    Attachment of the Difluorophenylacetamide Moiety: The final step involves the reaction of the intermediate with 3,4-difluoroaniline and acetic anhydride under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of triazole and trimethoxyphenyl groups on biological systems, including their interactions with proteins and nucleic acids.

    Pharmacology: The compound may exhibit various pharmacological activities, such as anti-cancer, anti-inflammatory, or antimicrobial effects.

    Industrial Applications: It can be used as a precursor or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus affecting cell division. The triazole ring may interact with various enzymes, potentially inhibiting their activity. The difluorophenylacetamide moiety may enhance the compound’s binding affinity to its targets, increasing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Trimethoprim: Contains a trimethoxyphenyl group and is used as an antibiotic.

    Combretastatin: Features a trimethoxyphenyl group and is known for its anti-cancer properties.

    Colchicine: Contains a trimethoxyphenyl group and is used to treat gout.

Uniqueness

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is unique due to the combination of its triazole ring, trimethoxyphenyl group, and difluorophenylacetamide moiety. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19F2N5O4S

Molecular Weight

451.4 g/mol

IUPAC Name

2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C19H19F2N5O4S/c1-28-14-6-10(7-15(29-2)17(14)30-3)18-24-25-19(26(18)22)31-9-16(27)23-11-4-5-12(20)13(21)8-11/h4-8H,9,22H2,1-3H3,(H,23,27)

InChI Key

YLTHIVXVKAAUCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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